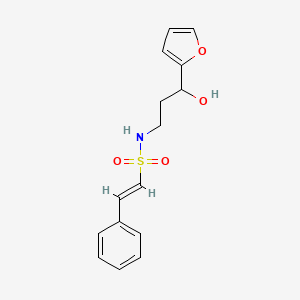

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

説明

The compound "(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide" is a sulfonamide derivative featuring a furan ring, a hydroxypropyl chain, and a phenyl-ethenesulfonamide moiety. Sulfonamides are historically significant in medicinal chemistry (e.g., as antibiotics) and polymer science, though the specific role of this compound remains speculative without further experimental data .

特性

IUPAC Name |

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-14(15-7-4-11-20-15)8-10-16-21(18,19)12-9-13-5-2-1-3-6-13/h1-7,9,11-12,14,16-17H,8,10H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPFJIPUQMALN-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide typically involves a multi-step reaction sequence. One common method includes the following steps:

Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a series of reactions, such as the condensation of furan with appropriate aldehydes or ketones.

Hydroxypropylation: The furan-2-yl intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.

Sulfonamide formation: Finally, the hydroxypropylated furan-2-yl compound is reacted with a phenylethenesulfonamide derivative to form the target compound.

Industrial Production Methods

Industrial production of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, compounds similar to (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide demonstrated effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

Furan derivatives have been studied for their anti-inflammatory effects. The sulfonamide moiety in (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Synthesis and Modification

Synthetic Pathways

The synthesis of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can be achieved through various methods involving the reaction of furan derivatives with sulfonamides. The development of efficient synthetic routes not only enhances the yield but also allows for the modification of functional groups to tailor the compound's properties for specific applications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide. Research focusing on modifying the furan ring or the sulfonamide group can lead to derivatives with enhanced biological activity or reduced toxicity .

Material Science Applications

Polymer Chemistry

The incorporation of furan-containing compounds into polymer matrices has been explored due to their unique chemical properties. The ability of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide to participate in cross-linking reactions can improve the mechanical properties of polymers, leading to materials with enhanced durability and thermal stability.

Nanocomposites

Furan-based compounds are being investigated for use in nanocomposites, where they can serve as functional additives that improve the performance characteristics of materials used in electronics and coatings . The integration of such compounds could lead to advancements in smart materials with self-healing properties or improved conductivity.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing 3-(furan-2-yl)propenoic acid derivatives revealed that these compounds exhibited notable antimicrobial activity. The findings suggest that modifications similar to those found in (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide could enhance this activity further .

Case Study 2: Polymer Enhancement

Research into furan-based polymers indicated that incorporating sulfonamide functionalities could lead to improved thermal properties and mechanical strength. This aligns with ongoing studies exploring (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide as a potential additive in high-performance materials .

作用機序

The mechanism of action of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison with 3-chloro-N-phenyl-phthalimide () highlights key differences:

- Sulfonamide vs. Imide Reactivity : The target compound’s sulfonamide group may exhibit hydrogen-bonding capacity (due to –NH and –SO₂ groups), whereas the imide group in 3-chloro-N-phenyl-phthalimide is electrophilic, facilitating nucleophilic substitution (e.g., chloride replacement in polymer synthesis) .

- Role of Substituents : The furan ring in the target compound could enhance solubility or participate in π-π stacking, while the chloro group in 3-chloro-N-phenyl-phthalimide directs reactivity toward polymerization.

Methodological Insights: Role of SHELX in Structural Analysis

While the target compound’s crystallographic data are unavailable, highlights the SHELX program suite as a critical tool for small-molecule and macromolecular refinement. For sulfonamide derivatives like the target compound, SHELXL could refine hydrogen-bonding networks (e.g., –SO₂–NH interactions), while SHELXD/SHELXE might resolve conformational ambiguities in the (E)-ethenesulfonamide group. The lack of explicit structural data for the target compound precludes direct comparison, but SHELX’s robustness in handling complex heterocycles (e.g., furan) is well-documented .

生物活性

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula: C16H17N1O4S

Molecular Weight: 335.37 g/mol

Research indicates that compounds similar to (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide often exhibit activity through various biological pathways:

- Antioxidant Activity : Many furan derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Antimicrobial Activity : Some studies have indicated that furan derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

-

Case Study on Antioxidant Properties :

A study evaluating the antioxidant capacity of furan derivatives found that (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide demonstrated a notable ability to scavenge free radicals, particularly superoxide anions and hydroxyl radicals. -

Case Study on Anti-inflammatory Effects :

In a model of induced inflammation, the compound showed a significant reduction in edema and inflammatory markers, suggesting its potential for treating conditions like arthritis or chronic inflammatory diseases. -

Case Study on Antimicrobial Activity :

Testing against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。